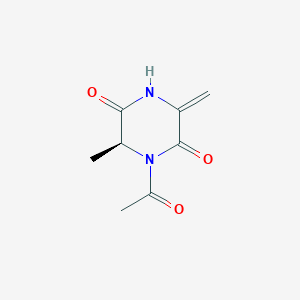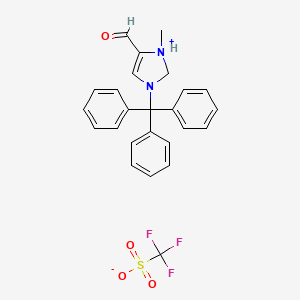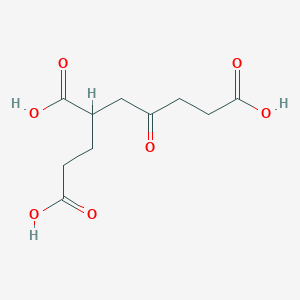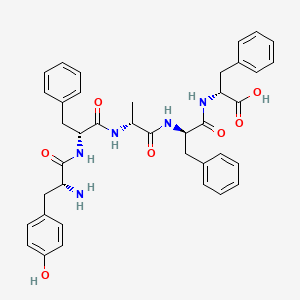
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,3-diamine core. This compound is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学的研究の応用
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and enzymes, affecting their function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
類似化合物との比較
Similar Compounds
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine: Similar structure but with amino groups instead of nitro groups.
N~1~,N~3~-Bis(4-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
651048-08-7 |
|---|---|
分子式 |
C18H14N4O4 |
分子量 |
350.3 g/mol |
IUPAC名 |
1-N,3-N-bis(4-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-8-4-13(5-9-17)19-15-2-1-3-16(12-15)20-14-6-10-18(11-7-14)22(25)26/h1-12,19-20H |
InChIキー |
QGSUWDZCPFBCEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-](/img/structure/B12585470.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)


![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)

![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)



